Angoletin

Description

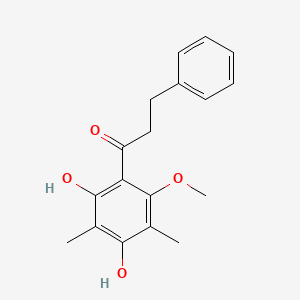

1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-1-propanone is a member of chalcones.

Structure

3D Structure

Properties

CAS No. |

76444-55-8 |

|---|---|

Molecular Formula |

C18H20O4 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one |

InChI |

InChI=1S/C18H20O4/c1-11-16(20)12(2)18(22-3)15(17(11)21)14(19)10-9-13-7-5-4-6-8-13/h4-8,20-21H,9-10H2,1-3H3 |

InChI Key |

HBRYKWADRULLHU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)OC)C)O |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)OC)C)O |

Other CAS No. |

76444-55-8 |

Pictograms |

Environmental Hazard |

Synonyms |

2',4'-dihydroxy-6'-methoxy-3',5'-dimethyldihydrochalcone angoletin ON-III compound |

Origin of Product |

United States |

Foundational & Exploratory

What are the physicochemical properties of Angoletin

An in-depth search for the physicochemical properties of a compound named "Angoletin" has yielded no specific information. This suggests that "this compound" may be a novel, rare, or potentially misspelled compound name, as it does not appear in the comprehensive chemical and biological databases accessed.

The executed search queries for "this compound physicochemical properties," "this compound molecular weight," "this compound melting point," "this compound solubility," "this compound pKa," "this compound experimental protocols for physicochemical properties," and "this compound signaling pathways" did not return any relevant results for a substance with this name.

Therefore, the requested in-depth technical guide or whitepaper on the core physicochemical properties of this compound cannot be provided at this time. Researchers, scientists, and drug development professionals seeking this information are advised to verify the compound's name and spelling. If the compound is very new or has not been extensively studied, its physicochemical data may not yet be publicly available.

Angoletin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoletin is a naturally occurring dihydrochalcone, a type of flavonoid, that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound has been identified in a select number of plant species. The primary documented sources are detailed below.

| Plant Species | Family | Plant Part | Reference |

| Uvaria angolensis | Annonaceae | Roots | [1] |

| Myrica gale | Myricaceae | Aerial Parts | [2] |

| Ceratiola ericoides | Ericaceae | - | [2] |

Table 1: Natural Sources of this compound

Currently, Uvaria angolensis is the most well-documented source for the isolation of this compound. While this compound has been reported in Myrica gale and Ceratiola ericoides, specific details regarding its concentration and isolation from these species are less prevalent in the available scientific literature.

Isolation Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following protocols are based on established methods for the isolation of dihydrochalcones and related flavonoids from plant materials.

General Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol: Isolation from Uvaria angolensis Roots

The following protocol is based on the methodology described by Hufford and Oguntimein (1982) for the isolation of dihydrochalcones from Uvaria angolensis.[1]

1. Plant Material Preparation:

-

Air-dry the roots of Uvaria angolensis.

-

Grind the dried roots into a fine powder.

2. Extraction:

-

Perform exhaustive extraction of the powdered root material with a suitable solvent such as methanol or ethanol at room temperature or using a Soxhlet apparatus.

-

Filter the resulting extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation:

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing this compound. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

-

Subject the this compound-rich fraction (e.g., the ethyl acetate fraction) to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate or chloroform.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing pure this compound.

5. Final Purification:

-

For obtaining highly pure this compound, further purification can be achieved through preparative High-Performance Liquid Chromatography (HPLC) or recrystallization from a suitable solvent system.

| Step | Method | Solvent(s) | Key Parameters |

| Extraction | Maceration or Soxhlet | Methanol or Ethanol | Exhaustive extraction |

| Fractionation | Liquid-Liquid Partitioning | n-Hexane, Ethyl Acetate, n-Butanol | Sequential partitioning |

| Purification | Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | Gradient elution |

| Final Purification | Preparative HPLC or Crystallization | Appropriate solvent system | High purity |

Table 2: Summary of Key Experimental Parameters for this compound Isolation

Biological Activity and Signaling Pathways

Currently, there is a limited body of publicly available scientific literature detailing the specific biological activities and mechanisms of action of this compound. While flavonoids, as a class of compounds, are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and enzyme inhibitory activities, specific studies on this compound are scarce.[3]

Given that many natural compounds, including flavonoids, have been shown to modulate key cellular signaling pathways, it is plausible that this compound may also exert its effects through such mechanisms. One of the central signaling pathways often implicated in the action of natural products is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.

Postulated Signaling Pathway Modulation

The following diagram illustrates a hypothetical model of how a natural compound like this compound could potentially interact with the PI3K/Akt/mTOR signaling pathway, based on the known actions of other flavonoids. It is important to note that this is a generalized representation and has not been experimentally validated for this compound.

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by this compound.

Further research is warranted to investigate the bioactivity of this compound and to elucidate the specific molecular targets and signaling pathways through which it may exert its effects. Such studies would be invaluable for understanding its therapeutic potential.

References

An In-depth Technical Guide to Angoletin: Structure, Properties, and Biological Context

Abstract

Angoletin is a naturally occurring dihydrochalcone, a class of flavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its chemical structure, functional groups, and physicochemical properties. Due to the limited availability of specific experimental data for this compound, this guide also presents generalized experimental protocols for the isolation of similar compounds and discusses potential biological activities and signaling pathways based on the broader class of dihydrochalcones. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Functional Groups

This compound, with the systematic IUPAC name 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one , is a flavonoid derivative.[1] Its molecular structure is characterized by two aromatic rings linked by a three-carbon bridge.

The key functional groups present in the this compound molecule are:

-

A Substituted Phenyl Ring: This is a 2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl group.

-

Two Hydroxyl Groups (-OH): These phenolic hydroxyl groups are located at positions 2' and 4' of the substituted phenyl ring.

-

A Methoxy Group (-OCH3): This ether functional group is present at the 6' position of the substituted phenyl ring.

-

Two Methyl Groups (-CH3): These are attached to the substituted phenyl ring at positions 3' and 5'.

-

A Ketone Group (C=O): This is part of the propan-1-one linker, which is characteristic of chalcones and dihydrochalcones.

-

A Phenyl Group (C6H5): This is an unsubstituted phenyl ring attached to the three-carbon chain.

The chemical structure of this compound is visualized in the diagram below.

Caption: 2D chemical structure of this compound.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H20O4 | PubChem[1] |

| Molecular Weight | 300.3 g/mol | PubChem[1] |

| IUPAC Name | 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one | PubChem[1] |

| SMILES | CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)OC)C)O | PubChem[1] |

| XlogP (Computed) | 4.0 | PubChem |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not available in the reviewed literature.

Table 2: LC-MS Data for this compound

| Parameter | Value |

| Precursor Type | [M+H]+ |

| m/z | 301.1434 |

| Instrument | Agilent 6530 Q-TOF |

| Ionization | LC-ESI-QTOF |

| Collision Energy | 20 V / 40 V |

| Retention Time | 5.9585 min |

Source: PubChem[1]

A 13C NMR spectrum for this compound is available for viewing on the PubChem database, however, a detailed analysis with peak assignments is not provided in the available literature.[1]

Biological Activities

While specific quantitative biological activity data for this compound, such as IC50 or EC50 values, are not extensively reported, its classification as a dihydrochalcone places it within a group of flavonoids with known pharmacological properties. Dihydrochalcones have been investigated for a range of biological activities, including:

-

Anticancer Activity: Many flavonoids have been shown to possess cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Activity: Flavonoids are known to modulate inflammatory pathways.

-

Antioxidant Activity: The phenolic hydroxyl groups in flavonoids are key to their antioxidant and free radical scavenging properties.

Further research is required to quantify the specific biological activities of this compound.

Experimental Protocols

Generalized Protocol for Isolation of Dihydrochalcones from Plant Material

The following is a generalized protocol for the isolation of dihydrochalcones like this compound from plant sources such as Myrica gale, Uvaria angolensis, or Ceratiola ericoides, where it has been reported to be found.[1]

1. Extraction:

- Air-dried and powdered plant material (e.g., leaves, bark) is subjected to extraction with a suitable solvent, typically of medium polarity like methanol, ethanol, or ethyl acetate.

- Extraction can be performed by maceration, Soxhlet extraction, or more advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.

2. Fractionation:

- The crude extract is concentrated under reduced pressure.

- The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity. Dihydrochalcones are typically found in the ethyl acetate or chloroform fractions.

3. Chromatographic Purification:

- The bioactive fraction is subjected to column chromatography over silica gel or Sephadex LH-20.

- The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the individual compounds.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

4. Structure Elucidation:

- The structure of the isolated pure compound is determined using spectroscopic methods, including 1D-NMR (1H and 13C), 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

The workflow for a typical isolation process is depicted below.

Caption: Generalized workflow for the isolation of this compound.

Chemical Synthesis

A specific, detailed experimental protocol for the chemical synthesis of this compound was not found in the reviewed literature.

Potential Signaling Pathways

While there is no direct evidence from the surveyed literature on the specific signaling pathways modulated by this compound, many flavonoids are known to interact with key cellular signaling cascades, such as the NF-κB pathway, which is crucial in inflammation and cancer.

The diagram below illustrates a hypothetical mechanism by which a flavonoid like this compound could inhibit the NF-κB signaling pathway.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Disclaimer: This diagram represents a potential mechanism of action for this compound based on the known activities of other flavonoids. Direct experimental evidence for this compound's effect on the NF-κB pathway is not yet available in the scientific literature.

Conclusion and Future Directions

This compound is a dihydrochalcone with a well-defined chemical structure. However, there is a notable lack of comprehensive experimental data regarding its physicochemical properties, specific biological activities, and mechanism of action. Future research should focus on:

-

The isolation of this compound in sufficient quantities for detailed characterization.

-

The experimental determination of its physicochemical properties.

-

In-depth spectroscopic analysis to fully assign its NMR spectra.

-

Quantitative assessment of its biological activities through in vitro and in vivo assays.

-

Investigation of its effects on cellular signaling pathways to elucidate its mechanism of action.

Such studies would provide valuable insights into the therapeutic potential of this compound and contribute to the growing field of natural product-based drug discovery.

References

Spectroscopic Profile of Angoletin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Angoletin (IUPAC Name: 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one), a dihydrochalcone found in several plant species. The following sections present available mass spectrometry data, along with generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy typical for the analysis of flavonoids and related phenolic compounds.

Overview of this compound

This compound is a natural product belonging to the flavonoid family, specifically the dihydrochalcone subclass.[1] It has been identified in plants such as Uvaria angolensis, Myrica gale, and Ceratiola ericoides.[1] Understanding its spectroscopic properties is crucial for its identification, characterization, and further investigation in medicinal chemistry and drug development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides essential information for determining the elemental composition and structure of this compound. The data presented below was obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Table 1: LC-MS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₂₀O₄ | PubChem[1] |

| Molecular Weight | 300.3 g/mol | PubChem[1] |

| Precursor Type | [M+H]⁺ | PubChem[1] |

| Exact Mass | 301.1434 | PubChem[1] |

Table 2: Fragmentation Data for this compound ([M+H]⁺)

| Collision Energy | Major Fragment Ions (m/z) | Relative Abundance (%) | Source |

| 20 V | 105.0699, 167.0699 | 100, 64.88 | PubChem[1] |

| 40 V | 91.0545, 105.0699, 115.0538, 190.0635, 267.1016 | 100, 31.10, 14.45, 18.25, 13.56 | PubChem[1] |

The fragmentation pattern of flavonoids is often characterized by retro-Diels-Alder (RDA) reactions, which provide structural information about the different rings of the molecule. For dihydrochalcones like this compound, cleavage of the propane chain is also a key fragmentation pathway.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data

As of the latest search, specific, publicly available ¹H NMR, ¹³C NMR, and IR spectral data for this compound could not be located. While the PubChem database indicates the existence of a ¹³C NMR spectrum, the detailed chemical shifts are not provided.[1] Researchers investigating this compound would need to perform these analyses to obtain the complete spectroscopic profile.

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of flavonoids and chalcones, which can be adapted for the characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the profiling and identification of flavonoids from a plant matrix.

Sample Preparation:

-

Plant tissue is collected, immediately frozen in liquid nitrogen, and stored at -80°C.

-

The frozen tissue is macerated, and a known weight (e.g., 100 mg) is extracted with a solution of 80% methanol in water, often with a small percentage of formic or acetic acid to improve ionization.[2][3]

-

The sample is sonicated or heated to enhance extraction efficiency.[2][3]

-

The mixture is centrifuged to pellet solid debris, and the supernatant is collected.[2][3]

-

The extraction process may be repeated on the pellet to maximize yield.

-

The collected supernatants are combined and can be dried and then resuspended in a suitable solvent (e.g., deionized water or 10% aqueous methanol).[3][4]

-

The final extract is filtered through a 0.22 µm syringe filter prior to injection into the LC-MS system.[2]

Instrumentation and Conditions:

-

LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is commonly used.[3]

-

Column: A reverse-phase C18 column is typically employed for separation.[2][3]

-

Mobile Phase: A gradient elution is performed using two solvents, typically water with 0.1% formic or acetic acid (Solvent A) and acetonitrile or methanol with 0.1% formic or acetic acid (Solvent B).[2][3]

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QQQ), is used.[1][3]

-

Ionization Source: Electrospray Ionization (ESI) is common, and analysis is often performed in both positive and negative ion modes to obtain comprehensive data.[2][4]

-

MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which aids in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of a purified flavonoid.

Sample Preparation:

-

A purified sample of the compound (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

The sample is placed in a standard 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H) is used to acquire the spectra.

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom.

-

2D NMR: To aid in complete structural assignment, various 2D NMR experiments are often performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the common methods for obtaining an IR spectrum of a solid natural product.

Sample Preparation (KBr Pellet Method):

-

A small amount of the dry, solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6]

-

The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet, containing the dispersed sample, is placed in the sample holder of the FT-IR spectrometer.

Instrumentation and Data Acquisition:

-

Spectrometer: An FT-IR spectrometer is used for the analysis.

-

Background Scan: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Sample Scan: The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).[6]

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: A generalized workflow for the isolation and structural elucidation of this compound using various spectroscopic techniques.

References

- 1. This compound | C18H20O4 | CID 131162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3.5. Analysis of Flavonoids by HPLC and LC–MS [bio-protocol.org]

- 3. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 4. LC-MS-MS Analysis and the Antioxidant Activity of Flavonoids from Eggplant Skins Grown in Organic and Conventional Environments [scirp.org]

- 5. basjsci.edu.iq [basjsci.edu.iq]

- 6. Frontiers | A galactoarabinan-containing glycoprotein isolated from the fruits of Lycium barbarum reverses the tumor-associated macrophage phenotype [frontiersin.org]

Probing the Pharmacological Promise of Engeletin: A Technical Guide to its Speculative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engeletin (dihydrokaempferol 3-O-α-L-rhamnoside), a natural flavonoid, has emerged as a compound of significant interest in pharmacological research due to its potent anti-inflammatory, antioxidant, and metabolic regulatory properties.[1][2] This technical guide synthesizes the current understanding of the speculative mechanisms of action of engeletin, providing an in-depth analysis of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Speculative Mechanisms of Action

Current research indicates that engeletin exerts its pharmacological effects through the modulation of several key signaling pathways implicated in inflammation, oxidative stress, and metabolism. The primary speculative mechanisms revolve around its ability to inhibit pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), while activating protective pathways like the Nuclear factor erythroid 2-related factor 2 (Nrf2) and AMP-activated protein kinase (AMPK) signaling cascades. There is also emerging evidence suggesting its role as a Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist and a potential binder to Toll-Like Receptor 4 (TLR4).

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the activity of engeletin from various in vitro studies.

| Parameter | Model System | Treatment | Result | Reference |

| Cytotoxicity IC50 | Rat Chondrocytes | Engeletin | 336 μM | [3] |

| Inflammatory Cytokine Expression | Hypoxia-Reoxygenation induced H9c2 cells | Engeletin | Significant reduction in relative mRNA levels of IL-1β, IL-6, and TNF-α | [4] |

| Inflammatory Cytokine Expression | Chronic Social Defeat Stress (CSDS) model mice (mPFC) | Engeletin (20 mg/kg) | Markedly attenuated concentrations of IL-1β, IL-6, and TNF-α; improved concentrations of IL-10. | [5] |

| Prostaglandin E2 (PGE2) Release | Lipopolysaccharide (LPS)-stimulated RAW 264.7 cells | Engeletin | Significantly inhibited | [1] |

Key Signaling Pathways and Speculative Mechanisms

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Engeletin is speculated to inhibit this pathway at multiple levels. Studies have shown that engeletin can suppress the phosphorylation of the p65 subunit of NF-κB, a critical step for its activation and nuclear translocation.[1][4] Furthermore, there is evidence that engeletin can reduce the phosphorylation of the upstream kinase, IκB kinase (IKK), which is responsible for the degradation of the NF-κB inhibitor, IκBα.[1] By preventing IκBα degradation, engeletin effectively sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes. Molecular docking studies also suggest a stable binding between engeletin and TLR4, a key upstream activator of the NF-κB pathway in response to lipopolysaccharide (LPS).[6]

References

- 1. A Review on the Pharmacological Aspects of Engeletin as Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Engeletin Protects Against TNF-α-Induced Apoptosis and Reactive Oxygen Species Generation in Chondrocytes and Alleviates Osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engeletin Inhibits Inflammation and Ferroptosis and Attenuates Cardiomyocyte Injury Induced by Hypoxia-Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engeletin alleviates depressive‐like behaviours by modulating microglial polarization via the LCN2/CXCL10 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engeletin attenuates the inflammatory response via inhibiting TLR4-NFκB signaling pathway in Crohn's disease-like colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Angoletin's Biological Targets: A Technical Guide for Researchers

Abstract

Angoletin, a dihydrochalcone found in select plant species, presents a compelling case for further pharmacological investigation. However, a comprehensive review of existing scientific literature reveals a significant gap in our understanding of its specific biological targets and mechanisms of action. This technical guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. While direct quantitative data on this compound's bioactivities are currently unavailable, this document provides a foundational framework for its systematic investigation. We will outline the known information about this compound, summarize the biological activities of the plants in which it is found, and present standardized experimental protocols and hypothetical signaling pathways that could be central to its mode of action.

Introduction to this compound

This compound, with the chemical formula C₁₈H₂₀O₄, is a member of the chalcone family of compounds.[1] It has been identified in several plant species, including Uvaria angolensis, Myrica gale, and Ceratiola ericoides.[1] Chalcones and their derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Despite its presence in these traditionally used medicinal plants, this compound itself has not been the subject of extensive biological investigation. Therefore, its specific molecular targets, binding affinities, and inhibitory constants remain to be elucidated.

Reported Biological Activities of this compound-Containing Plants

While specific data for this compound is lacking, the plants from which it is isolated have been studied for their biological effects. These studies provide clues to the potential therapeutic areas where this compound might be active.

-

Myrica gale (Sweet Gale): Extracts from Myrica gale have demonstrated antimicrobial, antiviral, insecticidal, antifungal, and anticancer activities.[2] It has also been used in traditional medicine for its diuretic, styptic, and anthelmintic effects.[2]

-

Ceratiola ericoides (Sand Heath): This plant is known for its allelopathic properties, releasing a compound called ceratiolin that inhibits the growth of other plants.[3] Studies have focused on its ecological role rather than its direct pharmacological effects on animal models.

-

Uvaria angolensis : Research on this plant is limited, but the genus Uvaria is known to contain various bioactive compounds with a range of ethnobotanical uses.

It is important to note that these activities are attributed to the crude extracts or essential oils of the plants and not specifically to this compound.

A Roadmap for Investigating this compound's Biological Targets

To bridge the knowledge gap, a systematic investigation of this compound's biological activities is required. This section outlines key experimental approaches and methodologies that can be employed to identify and characterize its molecular targets.

General Workflow for Target Identification

The process of identifying the biological targets of a novel compound like this compound typically follows a multi-step approach.

Experimental Protocols

Many drugs exert their effects by inhibiting the activity of specific enzymes. Given the reported anti-inflammatory and anticancer activities of this compound-containing plants, key enzymes in these pathways would be logical starting points.

Protocol: General Enzyme Inhibition Assay (e.g., for Cyclooxygenase - COX)

-

Reagents and Materials:

-

Purified enzyme (e.g., human recombinant COX-1 or COX-2)

-

Substrate (e.g., arachidonic acid)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagent (specific to the assay, e.g., a colorimetric or fluorescent probe)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Allow the reaction to proceed for a specific time (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heating).

-

Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Table 1: Hypothetical Quantitative Data for this compound in Enzyme Inhibition Assays

| Target Enzyme | IC₅₀ (µM) | Ki (µM) | Type of Inhibition |

| COX-2 | Data to be determined | Data to be determined | Data to be determined |

| 5-LOX | Data to be determined | Data to be determined | Data to be determined |

| Kinase X | Data to be determined | Data to be determined | Data to be determined |

To determine if this compound interacts with specific cellular receptors, competitive binding assays can be performed.

Protocol: General Radioligand Binding Assay

-

Reagents and Materials:

-

Cell membranes or purified receptors expressing the target receptor.

-

A radiolabeled ligand known to bind to the target receptor (e.g., ³H-labeled).

-

This compound.

-

Binding buffer.

-

Scintillation fluid and a scintillation counter.

-

Glass fiber filters.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In test tubes, combine the cell membranes/purified receptors, the radiolabeled ligand at a fixed concentration, and the different concentrations of this compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC₅₀ and subsequently the Ki (inhibition constant).

-

Table 2: Hypothetical Quantitative Data for this compound in Receptor Binding Assays

| Target Receptor | IC₅₀ (µM) | Ki (µM) |

| Receptor Y | Data to be determined | Data to be determined |

| Receptor Z | Data to be determined | Data to be determined |

Potential Signaling Pathways for Investigation

Based on the general activities of chalcones and the plants containing this compound, several signaling pathways are prime candidates for investigation.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

References

Engeletin: A Technical Guide to its Discovery, Anti-inflammatory Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Engeletin, a dihydroflavonoid glycoside, has emerged as a significant natural compound with potent anti-inflammatory properties. Initially identified in Engelhardia roxburghiana, its discovery has prompted extensive research into its therapeutic potential. This technical guide provides a comprehensive overview of the historical research surrounding engeletin, its isolation and purification, structural characterization, and its primary mechanism of action involving the inhibition of the Toll-like receptor 4 (TLR4)-mediated signaling pathway. Detailed experimental protocols, quantitative data on its biological activity, and visualizations of key pathways and workflows are presented to serve as a valuable resource for researchers in the fields of pharmacology, natural product chemistry, and drug development.

Discovery and Historical Research

Engeletin, also known as (2R,3R)-taxifolin-3-O-α-L-rhamnoside, was first isolated from the leaves of Engelhardia roxburghiana.[1] Subsequent research has identified its presence in other plant species, including Smilax glabra.[2] Early studies focused on the characterization of its chemical structure and initial explorations of its biological activities. These foundational investigations revealed its anti-inflammatory potential, paving the way for more in-depth mechanistic studies.

The molecular formula of engeletin is C₂₁H₂₂O₁₀, and it has a molecular weight of 434.39 g/mol . The structure consists of a taxifolin (dihydroquercetin) core linked to a rhamnose sugar moiety.

Isolation and Purification

The isolation of engeletin from its natural sources is a multi-step process that has been refined over time to improve yield and purity.

Experimental Protocol: Isolation from Engelhardia roxburghiana

A detailed method for the isolation and purification of engeletin utilizes high-performance counter-current chromatography (HPCCC).

2.1.1. Plant Material and Extraction:

-

Air-dried and pulverized leaves of Engelhardia roxburghiana are subjected to extraction with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure.

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. The engeletin-containing fraction is typically enriched in the ethyl acetate and n-butanol fractions.

2.1.2. High-Performance Counter-Current Chromatography (HPCCC) Purification:

-

Instrumentation: A high-performance counter-current chromatograph equipped with a multi-layer coil is used.

-

Two-Phase Solvent System: A common solvent system for the separation of flavonoid glycosides like engeletin is a mixture of n-hexane, ethyl acetate, methanol, and water. The specific ratios are optimized to achieve the best separation.

-

Procedure:

-

The HPCCC coil is filled with the stationary phase (the denser aqueous phase).

-

The apparatus is rotated at a specific speed (e.g., 800-1000 rpm).

-

The mobile phase (the less dense organic phase) is pumped through the coil at a defined flow rate.

-

Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the solvent system, is injected.

-

The effluent from the outlet of the coil is continuously monitored by a UV detector at a wavelength suitable for flavonoids (e.g., 280 nm).

-

Fractions are collected at regular intervals.

-

The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure engeletin.

-

Fractions containing pure engeletin are combined and the solvent is evaporated to yield the purified compound.

-

Structural Characterization

The definitive structure of engeletin has been elucidated using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Signals corresponding to the aromatic protons of the A and B rings of the taxifolin core, the characteristic protons of the C ring, and the protons of the rhamnose sugar moiety. The anomeric proton of the rhamnose is a key diagnostic signal.

-

¹³C NMR: Resonances for all 21 carbon atoms, including the carbonyl carbon of the C ring, the aromatic carbons, and the carbons of the rhamnose unit.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of engeletin.

-

Molecular Ion: The protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is observed to confirm the molecular weight.

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns for flavonoid glycosides. A common fragmentation involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (taxifolin) and a neutral loss of the rhamnose sugar.

Biological Activity and Mechanism of Action

Engeletin exhibits significant anti-inflammatory effects, primarily through the modulation of the TLR4 signaling pathway.

Anti-inflammatory Effects

Engeletin has been shown to suppress the production of several pro-inflammatory mediators in various cell and animal models.

Quantitative Data on Anti-inflammatory Activity

While specific IC₅₀ values for the inhibition of key cytokines by engeletin are not consistently reported across the literature, semi-quantitative data demonstrates its potent activity.

| Target | Model System | Concentration | Effect |

| Prostaglandin E₂ (PGE₂) release | LPS-stimulated murine macrophages | 50 µM | 62% reduction |

| TNF-α, IL-1β, IL-6 expression | LPS-stimulated RAW264.7 macrophages | Not specified | Significant inhibition |

| iNOS and CD86 expression | In vitro M1 macrophage polarization model | Not specified | Inhibition |

Mechanism of Action: Inhibition of TLR4-NF-κB Signaling

The primary anti-inflammatory mechanism of engeletin involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which is a key pathway in the innate immune response to bacterial lipopolysaccharide (LPS).

4.3.1. Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture: Murine macrophage cell lines (e.g., RAW264.7) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of engeletin for a specified time (e.g., 1-2 hours).

-

Stimulation: The inflammatory response is induced by adding LPS to the cell culture medium.

-

Analysis of Inflammatory Mediators:

-

Cytokine mRNA Expression (qPCR): RNA is extracted from the cells, reverse transcribed to cDNA, and the expression levels of genes for TNF-α, IL-1β, and IL-6 are quantified using real-time polymerase chain reaction (qPCR).

-

Cytokine Protein Secretion (ELISA): The concentration of secreted TNF-α, IL-1β, and IL-6 in the cell culture supernatant is measured using enzyme-linked immunosorbent assay (ELISA) kits.

-

NF-κB Activation (Western Blot): The activation of the NF-κB pathway is assessed by measuring the phosphorylation of key signaling proteins (e.g., IκBα, p65) and the nuclear translocation of p65 using Western blotting of cytoplasmic and nuclear protein extracts.

-

Visualizations

Signaling Pathway Diagram

References

In Silico Prediction of Angoletin Bioactivity: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Angoletin, a dihydrochalcone found in various plant species, presents a promising scaffold for drug discovery. Due to a lack of extensive experimental data, in silico predictive models are invaluable for elucidating its potential bioactivities and pharmacokinetic profile. This technical guide provides a comprehensive overview of the predicted bioactivity of this compound, focusing on its potential anti-inflammatory, antioxidant, and anticancer properties. We present detailed methodologies for computational analyses, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, alongside standardized experimental protocols for future validation. Furthermore, this guide illustrates key signaling pathways potentially modulated by this compound, offering a roadmap for targeted therapeutic development.

Introduction

This compound is a natural dihydrochalcone that has been identified in plant species such as Uvaria angolensis, Myrica gale, and Ceratiola ericoides. Dihydrochalcones, as a class of flavonoids, are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] These properties are often attributed to their ability to modulate key cellular signaling pathways.[2][3] Given the nascent stage of research on this compound, computational, or in silico, methods provide a powerful and resource-efficient approach to predict its therapeutic potential and guide future experimental investigations.

This guide outlines a predictive framework for assessing the bioactivity of this compound, leveraging established computational tools and knowledge of structurally related compounds.

Predicted Bioactivities of this compound

While specific experimental data for this compound is limited, its structural classification as a dihydrochalcone allows for the prediction of several key bioactivities.

Anti-inflammatory Activity

Dihydrochalcones have been shown to exert anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][4] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). It is predicted that this compound will exhibit anti-inflammatory properties by modulating these pathways.

Antioxidant Activity

The phenolic hydroxyl groups in the structure of this compound suggest a strong potential for antioxidant activity. Like other flavonoids, it is expected to act as a radical scavenger, donating a hydrogen atom to neutralize free radicals. This activity can be quantified using various in vitro assays.

Anticancer Activity

The potential anticancer effects of this compound are predicted based on the known activities of similar flavonoids. These compounds can induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines. The specific efficacy of this compound against different cancer types, such as breast cancer, warrants experimental investigation.

In Silico Predictions: ADMET and Molecular Docking

To evaluate the drug-like properties of this compound, in silico ADMET prediction and molecular docking studies are essential.

ADMET Profile Prediction

The ADMET profile of a compound is crucial for its development as a drug. Using computational models, key pharmacokinetic and toxicity parameters for this compound can be predicted.

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value | Implication |

| Absorption | ||

| Human Intestinal Absorption | Good | Likely well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal epithelial permeability. |

| Distribution | ||

| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |

| Blood-Brain Barrier Penetration | Low to Moderate | May have limited central nervous system effects. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. |

| CYP450 3A4 Inhibition | Probable Inhibitor | Potential for drug-drug interactions with CYP3A4 substrates. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Unlikely to cause significant cardiac toxicity. |

| Hepatotoxicity | Low to Moderate Risk | Further in vitro testing is recommended. |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of being a carcinogen. |

Note: These are predicted values and require experimental validation.

Molecular Docking

Molecular docking predicts the binding affinity and interaction of a ligand with a target protein. For this compound, key targets include enzymes involved in inflammation.

Table 2: Predicted Molecular Docking Targets for this compound

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Indication |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 to -10.0 | Anti-inflammatory, Analgesic |

| Nuclear Factor-kappa B (NF-κB) p50/p65 | 1VKX | -7.0 to -9.0 | Anti-inflammatory, Anticancer |

| Mitogen-Activated Protein Kinase (p38 MAPK) | 3S3I | -7.5 to -9.5 | Anti-inflammatory, Anticancer |

| 5-Lipoxygenase (5-LOX) | 3V99 | -8.0 to -9.5 | Anti-inflammatory (Asthma, Arthritis) |

Note: Predicted binding affinities are estimates and can vary based on the docking software and parameters used.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the predicted bioactivities of this compound.

In Silico Methodologies

-

Software: Utilize commercially available or open-source ADMET prediction software such as ADMET-PrInt, SwissADME, or Discovery Studio.[5][6][7]

-

Input: Obtain the 2D structure of this compound (SMILES or SDF format).

-

Parameter Selection: Select a comprehensive suite of ADMET parameters to predict, including but not limited to those listed in Table 1.

-

Execution: Run the prediction models using default or optimized settings.

-

Analysis: Interpret the output data, comparing the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

-

Software: Employ molecular docking software such as AutoDock Vina, Schrödinger Maestro, or MOE.

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database or draw it using a molecular editor.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges).

-

-

Receptor Preparation:

-

Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign charges.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or using a blind docking approach.

-

-

Docking Simulation:

-

Run the docking algorithm to generate multiple binding poses of this compound within the receptor's active site.

-

-

Analysis:

-

Analyze the docking results based on the predicted binding affinity (scoring function) and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the target protein.

-

In Vitro Bioactivity Assays

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare serial dilutions of this compound in methanol.

-

Assay:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the this compound dilutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media until confluent.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Determine the percentage of cell viability and calculate the IC50 value.

-

Cell Line: Use a reporter cell line that expresses a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element.

-

Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus (e.g., TNF-α or LPS).

-

Measurement: Measure the reporter gene activity (luciferase activity or fluorescence intensity).

-

Analysis: Determine the inhibitory effect of this compound on NF-κB activation and calculate the IC50 value.

Signaling Pathway Analysis

The predicted anti-inflammatory activity of this compound is likely mediated through the NF-κB signaling pathway.

References

- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aesculetin exhibited anti-inflammatory activities through inhibiting NF-кB and MAPKs pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADMET-PrInt: Evaluation of ADMET Properties: Prediction and Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.memphis.edu [digitalcommons.memphis.edu]

- 7. The prediction of ADMET properties using structure information representations - PubMed [pubmed.ncbi.nlm.nih.gov]

Angoletin: A Technical Guide to its Role in Plant Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angoletin, a dihydrochalcone found in select plant species, represents an intriguing yet understudied secondary metabolite. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biosynthetic pathway, and known biological context within the plant kingdom. While quantitative data and specific experimental protocols for this compound are limited in current literature, this document consolidates available information and presents generalized methodologies for the study of dihydrochalcones. This guide aims to serve as a foundational resource for researchers interested in exploring the potential of this compound in phytochemistry and drug discovery.

Introduction to this compound

This compound is a flavonoid classified as a dihydrochalcone. Its chemical structure is 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one[1]. As a secondary metabolite, it is not directly involved in the primary functions of plant growth and development but is thought to play a role in the plant's interaction with its environment[2].

This compound has been identified in a few distinct plant species, including:

The presence of this compound in these varied species suggests potential convergent evolution for specific ecological functions. Dihydrochalcones as a class are known for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making this compound a compound of interest for further investigation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design of extraction, isolation, and analytical procedures.

| Property | Value | Source |

| IUPAC Name | 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one | PubChem[1] |

| Molecular Formula | C₁₈H₂₀O₄ | PubChem[1] |

| Molecular Weight | 300.35 g/mol | PubChem[1] |

| CAS Number | 76444-55-8 | PubChem[1] |

| Class | Dihydrochalcone | PubChem[1] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound follows the general phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce a chalcone precursor. A key subsequent step for the formation of this compound is the reduction of this chalcone to a dihydrochalcone.

The key enzymes involved in the initial stages of this pathway are:

-

Phenylalanine ammonia-lyase (PAL): Converts phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumaroyl-CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

The first committed step in flavonoid biosynthesis is catalyzed by:

-

Chalcone synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin chalcone intermediate. CHS is a pivotal enzyme in the flavonoid/isoflavonoid biosynthesis pathway[3].

The final step in the formation of the dihydrochalcone backbone of this compound is catalyzed by:

-

Chalcone reductase (CHR): This enzyme reduces the α,β-unsaturated double bond of the chalcone intermediate to yield the corresponding dihydrochalcone. CHR is a key enzyme in the biosynthesis of 5'-deoxyisoflavonoids and other reduced flavonoids[4].

Further modifications, such as methylation and dimethylation, are required to produce the final structure of this compound. These reactions are typically catalyzed by methyltransferases.

Below is a diagram illustrating the general biosynthetic pathway leading to a dihydrochalcone like this compound.

Role in Plant Secondary Metabolism

The specific role of this compound in the secondary metabolism of Uvaria angolensis, Myrica gale, and Ceratiola ericoides has not been extensively studied. However, based on the known functions of other flavonoids and dihydrochalcones, several putative roles can be inferred:

-

Defense against Herbivores and Pathogens: Secondary metabolites are often produced as a defense mechanism. The presence of this compound may deter herbivores due to its taste or toxicity. It may also exhibit antimicrobial or antifungal properties, protecting the plant from pathogens. For instance, essential oils from Myrica gale have shown antimicrobial and anticancer activities[5][6].

-

Allelopathy: Some secondary metabolites are released into the environment to inhibit the growth of competing plant species. This compound could potentially have allelopathic properties.

-

UV Protection: Flavonoids are known to accumulate in the epidermal layers of leaves and act as UV filters, protecting the plant from DNA damage.

-

Antioxidant Activity: Plants produce antioxidants to mitigate oxidative stress caused by various environmental factors. Dihydrochalcones often possess antioxidant properties due to their phenolic structure.

Further research is needed to elucidate the precise ecological and physiological functions of this compound in the plants that produce it.

Quantitative Data

| Plant Species | Plant Part | This compound Concentration (e.g., mg/g dry weight) | Analytical Method | Reference |

| Uvaria angolensis | e.g., Leaves, Bark | Data not available | e.g., HPLC-UV, LC-MS | - |

| Myrica gale | e.g., Leaves, Roots | Data not available | e.g., HPLC-UV, LC-MS | - |

| Ceratiola ericoides | e.g., Aerial parts | Data not available | e.g., HPLC-UV, LC-MS | - |

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and quantification of this compound are not specifically described in the available literature. However, general methodologies used for the study of chalcones and other flavonoids can be adapted for this compound.

General Extraction and Isolation Workflow

The following workflow outlines a general procedure for the extraction and isolation of dihydrochalcones from plant material.

Methodological Details

Plant Material Preparation: Plant material (e.g., leaves, bark) should be air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

Extraction: Maceration involves soaking the powdered plant material in a solvent at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation. Soxhlet extraction is a continuous extraction method that can be more efficient but uses heat, which may degrade thermolabile compounds. The choice of solvent is critical and depends on the polarity of the target compound. Methanol or ethanol are commonly used for extracting flavonoids.

Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is hexane (nonpolar), ethyl acetate (medium polarity), and water (polar). Dihydrochalcones like this compound are expected to partition into the ethyl acetate fraction.

Chromatographic Purification: Column chromatography is a standard technique for isolating compounds from a complex mixture. Silica gel is a common stationary phase, and a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute the compounds. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the compound of interest. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Quantification

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the quantification of flavonoids. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous solvent (often with a small amount of acid, like formic or acetic acid, to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol). Detection is usually performed with a UV-Vis detector at the wavelength of maximum absorbance for the dihydrochalcone. For quantification, a calibration curve is prepared using a pure standard of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides higher sensitivity and selectivity than HPLC-UV. It combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, allowing for accurate identification and quantification, especially at low concentrations.

Potential Signaling Pathways and Biological Activities

While no specific signaling pathways for this compound have been elucidated, the biological activities of related flavonoids and dihydrochalcones suggest potential areas for investigation. Flavonoids are known to interact with various cellular signaling pathways, often through their antioxidant and enzyme-inhibiting properties.

Based on the activities of similar compounds, potential biological effects of this compound could include:

-

Anti-inflammatory Effects: Many flavonoids inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) or modulate inflammatory signaling pathways such as the NF-κB pathway.

-

Antioxidant Effects: The phenolic hydroxyl groups in this compound's structure suggest it may act as a free radical scavenger, protecting cells from oxidative damage.

-

Anticancer Effects: Some flavonoids have been shown to induce apoptosis, inhibit cell proliferation, and prevent angiogenesis in cancer cells. The essential oil of Myrica gale, which contains a complex mixture of secondary metabolites, has demonstrated anticancer activity[7].

The diagram below illustrates a generalized logical relationship between the chemical nature of a dihydrochalcone like this compound and its potential biological activities, which could be mediated by various signaling pathways.

References

- 1. This compound | C18H20O4 | CID 131162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Involvement of chalcone reductase in the soybean isoflavone metabolon: identification of GmCHR5, which interacts with 2-hydroxyisoflavanone synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Composition of Essential Oils and Local Knowledge of Myrica gale in Lithuania - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical composition and anticancer activity of leaf essential oil of Myrica gale L - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Angoletin from Uvaria angolensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoletin is a C-benzylated dihydrochalcone, a class of polyphenolic compounds that has garnered significant interest within the scientific community.[1] Dihydrochalcones are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[2][3][4] this compound, specifically, has been identified as a constituent of Uvaria angolensis, a plant belonging to the Annonaceae family. This document provides a detailed protocol for the extraction and isolation of this compound from the aforementioned plant species, compiled from established methodologies for similar compounds. The provided protocols are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug discovery.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀O₄ | [1] |

| Molecular Weight | 300.3 g/mol | [1] |

| IUPAC Name | 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one | [1] |

| Class | Dihydrochalcone | [1] |

Table 2: Overview of a General Extraction and Fractionation Scheme for Dihydrochalcones from Uvaria Species

| Step | Solvents/Materials | Purpose | Expected Outcome |

| Extraction | Methanol or Ethanol | To extract a wide range of phytochemicals from the plant material. | Crude methanolic or ethanolic extract. |

| Solvent Partitioning | Hexane | To remove nonpolar compounds like fats and waxes. | Hexane fraction (nonpolar compounds). |

| Ethyl Acetate | To extract compounds of medium polarity, including many flavonoids and chalcones. | Ethyl acetate fraction (enriched with this compound). | |

| n-Butanol | To extract more polar compounds. | Butanol fraction. | |

| Chromatography | Silica Gel Column Chromatography | To separate individual compounds from the enriched fraction based on polarity. | Isolation of this compound from other components. |

| Sephadex LH-20 Column Chromatography | For further purification of the isolated compound. | Purified this compound. | |

| Structure Elucidation | NMR (¹H, ¹³C), Mass Spectrometry | To confirm the chemical structure of the isolated compound. | Structural confirmation of this compound. |

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: The root or stem bark of Uvaria angolensis should be collected. Proper botanical identification is crucial to ensure the correct plant species is used.

-

Drying: The collected plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried plant material is then ground into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude this compound

This protocol is based on established methods for the extraction of flavonoids and related compounds from Uvaria species.

-

Maceration:

-

Weigh the powdered plant material.

-

Place the powder in a large container and add methanol or 70% ethanol in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of solvent).

-

Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

-

-

Filtration and Concentration:

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Transfer the suspension to a separatory funnel.

-

Perform successive partitioning with solvents of increasing polarity:

-

First, partition with n-hexane to remove nonpolar constituents. Collect the hexane layer. Repeat this step three times.

-

Next, partition the remaining methanol-water layer with ethyl acetate. This is the fraction where this compound is likely to be concentrated. Collect the ethyl acetate layer. Repeat this step three times.

-

Finally, partition the remaining aqueous layer with n-butanol.

-

-

Concentrate each of the fractions (hexane, ethyl acetate, and butanol) using a rotary evaporator.

-

Isolation and Purification of this compound

-

Silica Gel Column Chromatography:

-

The ethyl acetate fraction, which is expected to be rich in this compound, is subjected to column chromatography.

-

Prepare a column with silica gel (60-120 mesh) as the stationary phase.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent system (e.g., n-hexane) and gradually increasing the polarity by adding ethyl acetate. For example:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, etc.)

-

Ethyl Acetate (100%)

-

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC plates coated with silica gel.

-

Use a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) to develop the plates.

-

Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

-

-

Further Purification (if necessary):

-

The combined fractions containing this compound may require further purification. This can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Structure Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and isolation of this compound.

Postulated Signaling Pathway

Dihydrochalcones have been reported to exhibit anti-inflammatory and anti-cancer activities through the modulation of key signaling pathways.[2][4] A postulated pathway of action for a dihydrochalcone like this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation and cell survival.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols: Synthesis and Purification of Angoletin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoletin, with the chemical name 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one, is a dihydrochalcone that has garnered interest within the scientific community. Dihydrochalcones are a class of flavonoids known for a variety of biological activities. This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound, intended to aid researchers in obtaining this compound for further investigation. Additionally, a potential signaling pathway associated with related compounds is discussed.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one |

| Molecular Formula | C₁₈H₂₀O₄ |

| Molecular Weight | 300.35 g/mol |

| CAS Number | 76444-55-8 |

| Appearance | (Predicted) Pale yellow solid |

| Solubility | Soluble in methanol, ethanol, DMSO |

Synthesis of this compound

The total synthesis of this compound can be achieved through a two-step process: a Claisen-Schmidt condensation to form the chalcone precursor, followed by a selective catalytic hydrogenation of the α,β-unsaturated double bond.

Step 1: Synthesis of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)

This step involves the base-catalyzed condensation of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylacetophenone with benzaldehyde.

Experimental Protocol:

-

Claisen-Schmidt Condensation:

-

To a solution of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylacetophenone (1 equivalent) in ethanol, add benzaldehyde (1.1 equivalents).

-

Slowly add an aqueous solution of a strong base, such as 50% NaOH or KOH, dropwise while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.

-

The precipitated yellow solid, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

-

| Reactant | Molecular Weight ( g/mol ) | Equivalents |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylacetophenone | 210.22 | 1 |

| Benzaldehyde | 106.12 | 1.1 |

| Sodium Hydroxide | 40.00 | (catalytic) |

| Ethanol | 46.07 | Solvent |

| Hydrochloric Acid | 36.46 | (for workup) |

Note: The yield for this reaction can be expected to be in the range of 70-85% based on similar Claisen-Schmidt condensations.

Step 2: Catalytic Hydrogenation to this compound

The selective reduction of the double bond in the chalcone precursor yields this compound. Catalytic transfer hydrogenation is a suitable method.

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the synthesized 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (1 equivalent) in methanol.

-

Add ammonium formate (4-5 equivalents) to the solution.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10% by weight of the chalcone).

-

-

Reaction Execution:

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.[1] The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents/Amount |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | 298.33 | 1 |

| Ammonium Formate | 63.06 | 4-5 |

| 10% Palladium on Carbon | N/A | 5-10 wt% |

| Methanol | 32.04 | Solvent |

Note: This catalytic transfer hydrogenation typically proceeds with high yields, often exceeding 90%.[2]

Purification of this compound

The crude this compound can be purified by column chromatography.

Experimental Protocol:

-

Column Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).